

Di-tert-butyl N,N-diethylphosphoramidite chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Di-tert-butyl N,N-diethylphosphoramidite</i>
Cat. No.:	B043657

[Get Quote](#)

An In-depth Technical Guide to Di-tert-butyl N,N-diethylphosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Di-tert-butyl N,N-diethylphosphoramidite**. It includes detailed experimental protocols for its primary application and summarizes key quantitative data for easy reference.

Chemical Structure and Overview

Di-tert-butyl N,N-diethylphosphoramidite is a key organophosphorus reagent widely utilized in synthetic organic chemistry. Its structure features a central trivalent phosphorus atom bonded to a diethylamino group and two tert-butoxy groups. This configuration makes it an effective phosphorylating agent, particularly in the automated solid-phase synthesis of oligonucleotides, where it serves as a precursor to the phosphite triester linkage that is subsequently oxidized to the natural phosphate backbone.

Chemical Structure:

Physicochemical and Safety Properties

The properties of **Di-tert-butyl N,N-diethylphosphoramidite** are summarized below. The compound is a combustible liquid that is sensitive to moisture and should be handled accordingly in a laboratory setting.[\[1\]](#)

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	117924-33-1	
Molecular Formula	C ₁₂ H ₂₈ NO ₂ P	
Molecular Weight	249.33 g/mol	
Appearance	Liquid	
Density	0.896 g/mL at 25 °C	
Boiling Point	39-41 °C at 0.3 mmHg	
Refractive Index	n _{20/D} 1.434	
Flash Point	78 °C (172.4 °F) - closed cup	
Solubility	Hydrolyzes in water. Soluble in chloroform and methanol.	[1]
Storage Temperature	2-8°C	

Table 2: Safety and Hazard Information

Identifier	Code	Description
Signal Word	Warning	
Hazard Statements	H315, H319, H335	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Precautionary Codes	P261, P264, P280	Avoid breathing dust/fume/gas/mist/vapors/spray, Wash skin thoroughly after handling, Wear protective gloves/ eye protection/ face protection.

Spectroscopic Data

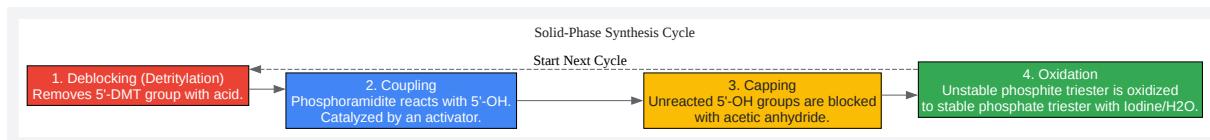

Detailed spectroscopic analysis is essential for quality control and reaction monitoring. While full spectra should be acquired for each batch, typical NMR chemical shift ranges are provided below for reference.

Table 3: Typical NMR Spectroscopic Data

Nucleus	Expected Chemical Shift (ppm)	Multiplicity	Notes
¹ H NMR	~1.0	Triplet	Protons of the methyl groups (-CH ₃) on the diethylamino moiety.
~3.0-3.2	Multiplet		Protons of the methylene groups (-CH ₂ -) on the diethylamino moiety.
~1.4	Singlet		Protons of the methyl groups on the two tert-butyl (-C(CH ₃) ₃) moieties.
³¹ P NMR	130 - 150	Singlet	The chemical shift is characteristic for trivalent phosphoramidites. [2] The exact value can vary based on solvent and concentration.

Core Application: Solid-Phase Oligonucleotide Synthesis

The primary application of phosphoramidite reagents is in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The synthesis is a cyclical process that sequentially adds one nucleotide at a time to a growing chain attached to a solid support.[\[3\]](#) Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

[Click to download full resolution via product page](#)

Fig 1. The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following section details the standard protocols for each step in the phosphoramidite-based oligonucleotide synthesis cycle. These steps are typically performed sequentially in an automated DNA synthesizer.

Protocol 1: Deblocking (Detritylation)

- Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
- Procedure:
 - The solid support resin within the synthesis column is washed with an anhydrous solvent, typically acetonitrile.
 - The deblocking solution (3% TCA in DCM) is passed through the column for approximately 50-60 seconds.[3]
 - The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acid, which would inhibit the subsequent coupling step.

- The orange-colored DMT cation washout can be collected for spectrophotometric quantification to monitor synthesis efficiency.

Protocol 2: Coupling

- Objective: To form a phosphite triester bond between the free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.
- Reagents:
 - Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
 - Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).
- Procedure:
 - The phosphoramidite solution and the activator solution are drawn from their respective reservoirs and delivered simultaneously to the synthesis column.[4]
 - Inside the column, the activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
 - This activated intermediate rapidly reacts with the free 5'-hydroxyl group on the solid support.
 - The reaction is allowed to proceed for a specified time (typically 30-180 seconds, depending on the specific nucleoside).[5]
 - Following the coupling, the column is washed with anhydrous acetonitrile to remove excess reagents and the diisopropylamine byproduct.[4]

Protocol 3: Capping

- Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing them from participating in subsequent cycles and forming deletion mutant sequences.
- Reagents:

- Capping Reagent A: Acetic anhydride, typically in a mixture of tetrahydrofuran (THF) and pyridine or lutidine.
- Capping Reagent B: N-Methylimidazole in THF.
- Procedure:
 - The two capping reagents are delivered to the synthesis column.
 - The mixture acetylates any unreacted 5'-hydroxyl groups, rendering them inert.
 - The reaction is allowed to proceed for 30-60 seconds.[\[4\]](#)
 - The column is washed again with anhydrous acetonitrile.

Protocol 4: Oxidation

- Objective: To convert the unstable trivalent phosphite triester linkage into a stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA.
- Reagent: Oxidizing solution, typically 0.02 M Iodine in a mixture of THF, pyridine, and water.
- Procedure:
 - The oxidizing solution is delivered to the synthesis column.
 - The iodine, in the presence of water, rapidly oxidizes the P(III) center to a P(V) center.
 - The reaction is typically complete within 30-60 seconds.[\[4\]](#)
 - The column is washed with anhydrous acetonitrile, completing one full cycle of nucleotide addition. The process is then repeated, starting with the deblocking step for the newly added nucleotide.

Protocol 5: Final Cleavage and Deprotection

- Objective: After the final synthesis cycle, to cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

- Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure:
 - The solid support is transferred from the synthesis column to a vial.
 - The cleavage and deprotection solution is added to the vial.
 - The vial is sealed and incubated at a specified temperature (e.g., 55 °C) for a set period (e.g., 5-8 hours), depending on the base-protecting groups used.
 - After incubation, the solution containing the fully deprotected oligonucleotide is collected, and the solid support is washed to recover any remaining product. The resulting solution is then typically dried down before purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- To cite this document: BenchChem. [Di-tert-butyl N,N-diethylphosphoramidite chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043657#di-tert-butyl-n-n-diethylphosphoramidite-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com